molecular formula C29H42O10 B1669428 Convallatoxin CAS No. 508-75-8

Convallatoxin

Cat. No.: B1669428
CAS No.: 508-75-8
M. Wt: 550.6 g/mol
InChI Key: HULMNSIAKWANQO-JQKSAQOKSA-N
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Description

Convallatoxin is a natural cardiac glycoside extracted from the plant lily of the valley (Convallaria majalis). It is known for its potent effects on the heart, similar to those of digitalis. This compound strengthens the heartbeat while also slowing and regulating the heart rate .

Mechanism of Action

Convallatoxin is a natural cardiac glycoside found in the plant lily of the valley (Convallaria majalis) . This compound has been used medicinally for centuries due to its potent effects on the heart .

Target of Action

The primary target of this compound is the Na⁺,K⁺-ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction .

Mode of Action

This compound inhibits the Na⁺,K⁺-ATPase, disrupting the ion balance within the cell . This inhibition leads to an increase in intracellular sodium levels, which subsequently increases the intracellular concentration of calcium ions . The elevated calcium levels strengthen the force of cardiac muscle contractions, slow the heart rate, and regulate the rhythm .

Biochemical Pathways

The inhibition of Na⁺,K⁺-ATPase by this compound affects several downstream biochemical pathways. One significant pathway is the mTOR/p70S6K signaling pathway . This compound’s action leads to the inhibition of this pathway, inducing autophagy . Autophagy is a cellular process that degrades and recycles cellular components, playing a crucial role in maintaining cellular homeostasis .

Result of Action

This compound exerts cytotoxic effects on a number of cancer and normal cell lines . It induces apoptosis, a form of programmed cell death, by increasing caspase-3 and poly ADP ribose polymerase (PARP) cleavage . Moreover, this compound inhibits human umbilical vein endothelial cell (HUVEC) growth and exerts anti-angiogenic activity in vitro and in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with P-glycoprotein, a protein that pumps foreign substances out of cells, can affect its bioavailability . .

Biochemical Analysis

Biochemical Properties

Convallatoxin plays a significant role in biochemical reactions, particularly in the inhibition of the Na+/K±ATPase enzyme . This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is essential for various cellular processes. This compound binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium levels. This, in turn, affects the calcium ion concentration within the cell, enhancing cardiac contractility . Additionally, this compound interacts with other biomolecules such as P-glycoprotein, which is involved in its transport and excretion .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation, invasion, and migration . It induces apoptosis by increasing caspase-3 and poly ADP ribose polymerase (PARP) cleavage . This compound also affects cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, which is involved in autophagy and apoptosis . Furthermore, it influences gene expression and cellular metabolism by modulating the activity of key enzymes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the Na+/K±ATPase enzyme, inhibiting its activity and leading to an increase in intracellular sodium levels . This results in an increase in intracellular calcium levels, which enhances cardiac contractility . This compound also induces apoptosis by increasing caspase-3 and PARP cleavage . Additionally, it inhibits the mTOR/p70S6K signaling pathway, leading to autophagy and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to this compound has been shown to induce cytostatic and cytotoxic effects in cancer cells, leading to cell cycle arrest and senescence . These effects are concentration- and time-dependent, with higher concentrations and longer exposure times resulting in more pronounced effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has therapeutic effects, such as enhancing cardiac contractility and regulating heart rate . At high doses, this compound can be toxic and cause adverse effects, such as arrhythmias and cardiac arrest . In animal studies, this compound has been shown to have a narrow therapeutic window, with a fine line between therapeutic and toxic doses .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it is converted into convallatoxol by the enzyme cytochrome P450 reductase . This phase I metabolism reaction involves the reduction of the aldehyde group attached to C10 to an alcohol group . This compound also interacts with other enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein, which plays a role in its transport and excretion . This compound is also recognized by specific amino acids, such as Val982, which are involved in its transport . The compound is distributed to various tissues, including the heart, liver, and kidneys, where it exerts its effects .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity. It is known to target the plasma membrane, where it binds to the Na+/K±ATPase enzyme . This compound also affects other cellular compartments, such as the mitochondria and endoplasmic reticulum, by modulating the activity of key enzymes and proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Convallatoxin can be found naturally in the lily of the valley, but it can also be synthesized. One common synthetic route involves the Koenigs-Knorr method, where strophanthidin is glycosylated with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide . This method provides a reliable way to produce this compound in the laboratory.

Chemical Reactions Analysis

Convallatoxin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: Various substitution reactions can occur, particularly involving the hydroxyl groups present in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Convallatoxin has a wide range of scientific research applications:

Comparison with Similar Compounds

Convallatoxin is similar to other cardiac glycosides like digitalis and ouabain. it has unique properties that make it distinct:

These differences highlight the uniqueness of this compound and its potential for various applications.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULMNSIAKWANQO-JQKSAQOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862073
Record name Convallatoxin
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Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index]
Record name Convallatoxin
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Solubility

Slightly soluble in water, Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ether
Record name Convallatoxin
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Mechanism of Action

The inhibitory activity of glycosides and related compounds toward Na+-K+-ATPase was determined and related to their cardiotonic activity in cats. It appeared that the active site of Na+-K+-ATPase consists of 2 sections; 1 section binds the cardiosteroids to the receptor and orients the molecules relative to the 2nd or catalytic section. The relation of these results to the cardiotonic activity of strophanthidol analogs is discussed.
Record name Convallatoxin
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Impurities

Convallatoxin batches made in Switzerland, West Germany, and Britain contained periguloside, convallatoxol, aglycons, and noncardenolides. The impurities were removed by column chromatography on neutral aluminum oxide-silica gel (1:1) by elution with CHCl3-ethanol (4:1).
Record name Convallatoxin
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Color/Form

Prisms from methanol + ether, Crystals or prisms from methanol or ether

CAS No.

508-75-8
Record name Convallatoxin
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Record name Convallatoxin
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Record name CONVALLATOXIN
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Record name Convallatoxin
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Melting Point

235-242 °C
Record name Convallatoxin
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3475
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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